molecular formula C8H14F2O B1530336 2-(4,4-Difluorocyclohexyl)ethan-1-ol CAS No. 1494590-78-1

2-(4,4-Difluorocyclohexyl)ethan-1-ol

Cat. No. B1530336
M. Wt: 164.19 g/mol
InChI Key: WCPGLZIQPFDOLB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(4,4-Difluorocyclohexyl)ethan-1-ol can be represented by the InChI code: 1S/C8H15F2NO.ClH/c9-8(10)3-1-6(2-4-8)7(11)5-12;/h6-7,12H,1-5,11H2;1H . This indicates that the molecule consists of a cyclohexyl ring with two fluorine atoms at the 4,4- position, an ethan-1-ol group attached to the cyclohexyl ring, and a chloride ion .


Physical And Chemical Properties Analysis

2-(4,4-Difluorocyclohexyl)ethan-1-ol is a colorless liquid with a strong, sweet odor. It has a molecular weight of 215.67 . The compound is stored at room temperature .

Scientific Research Applications

Mechanistic Insights in Catalysis

The cycloisomerization of diyne-ols, catalyzed by ruthenium compounds, highlights a novel hydrative diyne cyclization mechanism. This process illustrates the potential of utilizing 2-(4,4-Difluorocyclohexyl)ethan-1-ol derivatives in catalysis to achieve specific structural transformations, providing a pathway for the synthesis of complex cyclic compounds with high selectivity and efficiency Trost & Rudd, 2003.

Advanced Materials and Liquid Crystals

Research into the phase organization of laterally substituted dicyclohexylethane derivatives, such as 1, 2-bis (4-pentylcyclohexyl) ethan-1-ol, has provided a molecular model for understanding smectogens. These studies offer valuable insights into the molecular arrangements and smectic behavior of compounds, potentially impacting the design and development of new liquid crystal displays (LCDs) with improved performance characteristics Praveen & Ojha, 2011.

Catalytic Applications

The exploration of catalytic systems, such as NiCl2(1,2-Diiminophosphorane) complexes, underscores the influence of carbon backbone rigidity on catalytic selectivity and activity. This research underscores the role of structural modifications in enhancing the efficacy of catalytic processes, particularly in the oligomerization of ethylene, demonstrating the compound's relevance in catalytic chemistry Sauthier et al., 2002.

Environmental and Sensory Applications

Investigations into metal–organic frameworks (MOFs) assembled from flexible alicyclic carboxylate and bipyridyl ligands highlight the potential of these materials in the detection of nitroaromatic explosives. This application is particularly relevant for environmental monitoring and security, showcasing the utility of 2-(4,4-Difluorocyclohexyl)ethan-1-ol derivatives in constructing sensitive and selective sensing materials Zhu et al., 2016.

Photophysical Properties and Biological Imaging

The study of superfluorescent fluorenyl probes with efficient two-photon absorption properties opens up new avenues for biological imaging. These findings indicate the potential of utilizing compounds related to 2-(4,4-Difluorocyclohexyl)ethan-1-ol in the development of advanced imaging agents that offer high resolution and depth penetration in biological tissues Belfield et al., 2011.

Safety And Hazards

The safety information for 2-(4,4-Difluorocyclohexyl)ethan-1-ol indicates that it has the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, first aid measures, and disposal considerations .

properties

IUPAC Name

2-(4,4-difluorocyclohexyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O/c9-8(10)4-1-7(2-5-8)3-6-11/h7,11H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCPGLZIQPFDOLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1CCO)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4,4-Difluorocyclohexyl)ethan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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